Desmethyl Doxylamine
Overview
Description
Mechanism of Action
Target of Action
Desmethyl Doxylamine primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of sensory nerve endings, among other functions .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptors . It competes with histamine for H1-receptor sites on effector cells, blocking the action of histamine and thereby reducing the symptoms of allergies . It also has central anticholinergic activity, which can lead to sedative properties .
Biochemical Pathways
It is known that the compound’s antagonistic action on histamine h1 receptors can affect various physiological processes, including immune response, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is orally bioavailable, with peak plasma concentrations occurring within 7.5 hours . It is metabolized in the liver, primarily by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The half-life of this compound is approximately 10-12 hours , and it is excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms due to its antagonistic action on histamine H1 receptors . Its sedative effects, resulting from its central anticholinergic activity, can also be beneficial in the treatment of insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other drugs or environmental pollutants can affect the compound’s metabolism and hence its pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
Desmethyl Doxylamine interacts with various enzymes and proteins in the body. It is a product of the metabolic N-dealkylation process
Cellular Effects
It is known that its parent compound, doxylamine, has anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . These effects could potentially be influenced by the presence of this compound in the system.
Molecular Mechanism
As a metabolite of doxylamine, it may share some of the parent compound’s mechanisms, such as competitive antagonism at histamine H-receptors
Temporal Effects in Laboratory Settings
It is known that doxylamine and its metabolites remain detectable in high concentrations for days , suggesting that this compound may have a similar temporal profile.
Metabolic Pathways
This compound is involved in the metabolic N-dealkylation process . This process is carried out in the liver and involves various enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Doxylamine typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide to form 2-phenylpyridine. This intermediate is then reacted with N,N-dimethylethanolamine in the presence of a base such as sodium hydride to yield the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Desmethyl Doxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Desmethyl Doxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or anticholinergic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Carbinoxamine: An antihistamine with a similar structure but different functional groups.
Doxylamine: Another antihistamine with a related chemical structure.
Pyrilamine: A compound with a pyridine ring and similar pharmacological properties.
Uniqueness
Desmethyl Doxylamine is unique due to its specific substitution pattern and the presence of both phenyl and pyridine rings. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKTWMJPOLLMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-70-1 | |
Record name | Deschloro carbinoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCHLORO CARBINOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.